

Thermodynamic properties of N-Benzylaniline at different temperatures

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A Technical Guide to the Thermodynamic Properties of N-Benzylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of N-Benzylaniline. Due to a scarcity of publicly available experimental data for N-Benzylaniline, this document focuses on the established experimental methodologies for determining these properties. Furthermore, it presents thermodynamic data for the structurally related compounds, aniline and benzylamine, to serve as a reference and illustrate the expected thermodynamic behavior. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, providing the foundational knowledge required for the thermodynamic characterization of similar aromatic amines.

Introduction

N-**Benzylaniline** is an aromatic amine with applications in organic synthesis, including as a precursor for dyes and pharmaceuticals. A thorough understanding of its thermodynamic properties, such as heat capacity, enthalpy, entropy, and Gibbs free energy, is crucial for process optimization, reaction modeling, and safety assessments in its various applications.



Thermodynamic data provides insights into the stability, reactivity, and phase behavior of a compound under different temperature and pressure conditions.

This guide outlines the principal experimental techniques employed to measure these fundamental properties and presents available data for the related compounds, aniline and benzylamine, to provide a comparative context.

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties of organic compounds like N-**Benzylaniline** relies on a suite of well-established experimental techniques, primarily calorimetry and spectroscopy.

Calorimetry

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions.[1]

- Differential Scanning Calorimetry (DSC): This is a widely used thermoanalytical technique
 where the difference in the amount of heat required to increase the temperature of a sample
 and a reference is measured as a function of temperature.[1] DSC is particularly useful for
 determining heat capacity (C_p), enthalpy of phase transitions (e.g., melting and boiling),
 and for studying thermal stability.
 - Experimental Procedure: A small, precisely weighed sample of the compound is placed in a sealed pan, and an empty pan is used as a reference. Both pans are heated or cooled at a controlled rate, and the differential heat flow to the sample is recorded. The heat capacity is calculated from the heat flow, the mass of the sample, and the heating rate.
- Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion
 (Δ_c H°) of a substance.[1] The sample is combusted in a constant-volume vessel (the
 "bomb") with excess oxygen. The heat released by the combustion reaction is absorbed by
 the surrounding water bath, and the temperature change is measured.
 - Experimental Procedure: A known mass of the substance is placed in the bomb, which is then filled with high-pressure oxygen. The bomb is submerged in a known volume of water



in an insulated container. The sample is ignited electrically, and the temperature change of the water is measured. The enthalpy of combustion is calculated from this temperature change and the heat capacity of the calorimeter system.

Spectroscopic Methods

Spectroscopic techniques can be used in conjunction with statistical mechanics to calculate thermodynamic properties from molecular vibrational frequencies.[2][3][4][5]

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These methods are used to
determine the vibrational frequencies of a molecule. By analyzing the vibrational spectrum, it
is possible to calculate the vibrational partition function, which is then used to compute the
vibrational contributions to the thermodynamic properties like heat capacity, entropy, and
enthalpy. A 2015 study analyzed the FT-IR and FT-Raman spectra of N-benzylaniline.[6]

Thermodynamic Data

As of the date of this publication, a comprehensive set of experimental thermodynamic data for N-Benzylaniline at various temperatures is not readily available in the public domain. Basic physical properties are listed in Table 1. To provide a reference for the expected thermodynamic behavior of N-Benzylaniline, the following sections present data for the structurally related compounds: aniline and benzylamine.

Table 1: Physical Properties of N-Benzylaniline

Property	Value Source(s)	
Molecular Formula	С13Н13N	[2][3][4][5][7][8]
Molar Mass	183.25 g/mol	[2][3][8]
Melting Point	35-38 °C	[2][3][8][9]
Boiling Point	306-307 °C	[2][8][9]
Density	1.061 g/mL at 25 °C	[2][8][9]

Thermodynamic Properties of Aniline



Aniline serves as a core structural component of N-**Benzylaniline**. Its thermodynamic properties have been more extensively studied.

Table 2: Thermodynamic Properties of Liquid Aniline (C₆H₅NH₂) at Different Temperatures

Temperature (K)	Constant Pressure Heat Capacity (C_p) (J/mol·K)	
288	183.7	
293	192.0	
298.15	191.01	
298.2	190.92	
323	197.5	

Source: NIST Chemistry WebBook[1][10][11]

Thermodynamic Properties of Benzylamine

Benzylamine represents the other key structural motif in N-Benzylaniline.

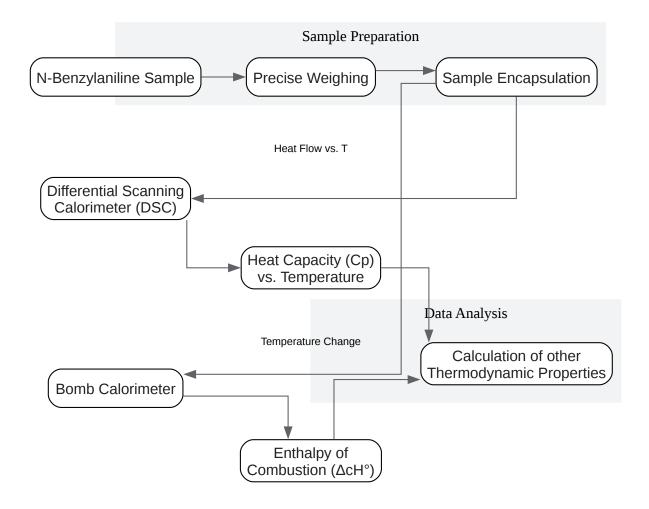
Table 3: Thermodynamic Properties of Liquid Benzylamine (C₆H₅CH₂NH₂) at Standard Conditions

Property	Value	Temperature (K)	Source(s)
Constant Pressure Heat Capacity (C_p)	207.18 J/mol·K	298.15	[12]
Standard Liquid Enthalpy of Combustion (Δ_c H°_liquid)	-4058 kJ/mol	298.15	[12]
Liquid Phase Enthalpy of Formation (Δ_f H°_liquid)	-41.3 kJ/mol	298.15	[12]



Visualization of Methodologies and Thermodynamic Relationships

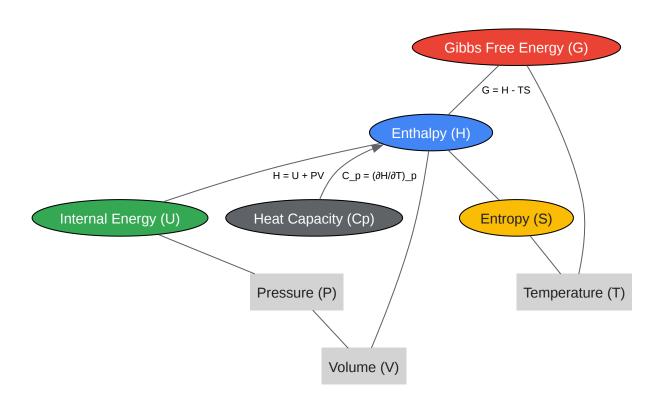
To clarify the experimental workflow and the fundamental relationships between thermodynamic properties, the following diagrams are provided.



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Figure 1: Experimental workflow for calorimetric determination of thermodynamic properties.





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Figure 2: Interrelationships of key thermodynamic properties.

Conclusion

This technical guide has outlined the standard experimental methodologies for determining the thermodynamic properties of N-Benzylaniline and has provided reference data from structurally similar compounds, aniline and benzylamine. While a comprehensive experimental dataset for N-Benzylaniline itself is currently lacking in the public domain, the protocols and comparative data presented herein offer a solid foundation for researchers and professionals who require such information for their work. The application of techniques such as Differential Scanning Calorimetry and Bomb Calorimetry, supplemented by spectroscopic methods, will be essential in generating the much-needed experimental thermodynamic data for N-Benzylaniline. Such data will undoubtedly contribute to a more profound understanding of its



chemical behavior and facilitate its effective and safe utilization in various industrial and research settings.

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